Levonorgestrel acetate

Vue d'ensemble

Description

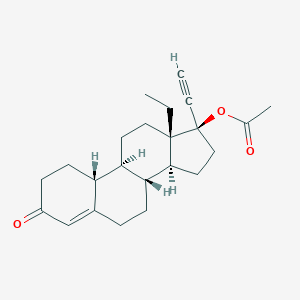

Levonorgestrel acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H30O3 and its molecular weight is 354.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Norsteroids - Norpregnanes - Norpregnenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Emergency Contraception

Levonorgestrel acetate is widely utilized in emergency contraception formulations. It is effective in preventing pregnancy when taken after unprotected intercourse or contraceptive failure. Studies indicate that a single dose of 1.5 mg levonorgestrel significantly reduces the risk of pregnancy, with a reported efficacy rate of approximately 89% when taken within 72 hours .

Efficacy Comparison

A randomized trial compared levonorgestrel with ulipristal acetate for emergency contraception, revealing that both are effective; however, ulipristal demonstrated slightly better efficacy when taken later than 72 hours post-intercourse .

| Method | Pregnancy Rate | Efficacy |

|---|---|---|

| Levonorgestrel (1.5 mg) | 2.6% | High |

| Ulipristal Acetate (30 mg) | 1.8% | Higher efficacy |

Long-Term Contraceptive Methods

This compound is integral to various long-acting contraceptive methods, including hormonal intrauterine devices (IUDs) and subdermal implants. These devices release levonorgestrel over extended periods (3-8 years), providing effective contraception with minimal user intervention.

Intrauterine Devices

The levonorgestrel-releasing intrauterine system has been shown to be non-inferior to copper IUDs in terms of effectiveness for emergency contraception . It offers additional benefits such as reduced menstrual bleeding and improved quality of life for users suffering from heavy menstrual bleeding .

Subdermal Implants

Subdermal implants containing levonorgestrel provide a continuous release of the hormone for up to five years, making them a convenient option for long-term contraception .

Hormone Therapy

This compound is also explored in hormone replacement therapy (HRT) for menopausal women. It is often combined with estrogen to manage symptoms such as hot flashes and to prevent endometrial hyperplasia .

Investigational Uses

Research continues into the broader applications of this compound beyond traditional contraceptive uses:

- Menorrhagia Treatment : Studies have indicated that levonorgestrel can effectively reduce heavy menstrual bleeding, improving patient quality of life .

- Endometriosis Management : There is ongoing research into the use of levonorgestrel in managing endometriosis symptoms due to its progestogenic effects on endometrial tissue .

- Cancer Research : Investigations are being conducted on the potential role of levonorgestrel in treating certain hormone-sensitive cancers, although this area requires further exploration.

Case Studies

Several case studies illustrate the clinical applications and considerations regarding this compound:

- Case Study 1 : A patient using a combined oral contraceptive with levonorgestrel reported adverse effects related to smoking and headaches, prompting an evaluation of her suitability for continued use .

- Case Study 2 : Another patient presented with irregular bleeding while using a hormonal IUD releasing levonorgestrel; adjustments were made based on her symptoms and treatment response .

Analyse Des Réactions Chimiques

Hydrolysis to Levonorgestrel

The acetate group undergoes hydrolysis under physiological or laboratory conditions to release levonorgestrel. Key pathways include:

Acid/Base-Catalyzed Hydrolysis

-

Laboratory Conditions : Sulfuric acid or aqueous ammonia facilitates ester cleavage. For instance, treatment with 20% sulfuric acid in tetrahydrofuran at 65–68°C yields levonorgestrel .

-

Reaction :

Enzymatic Hydrolysis

In vivo, esterases in the liver and plasma rapidly hydrolyze LNG-A to levonorgestrel, its active form .

Metabolic Pathways of Levonorgestrel

Post-hydrolysis, levonorgestrel undergoes extensive metabolism:

Phase I Reactions

-

Reduction : 5α-Reductase converts levonorgestrel to 5α-dihydrolevonorgestrel (weakly active) .

-

Hydroxylation : CYP3A4/5 mediates 16β-hydroxylation, forming 16β-hydroxylevonorgestrel .

Phase II Reactions

-

Conjugation : Glucuronidation (via UGT enzymes) and sulfation produce water-soluble metabolites for renal excretion .

Table 1: Key Metabolites of Levonorgestrel

| Metabolite | Enzyme Involved | Activity |

|---|---|---|

| 5α-Dihydrolevonorgestrel | 5α-Reductase | Weak progestogenic |

| 3α,5β-Tetrahydrolevonorgestrel | Reductases | Inactive |

| 16β-Hydroxylevonorgestrel | CYP3A4/5 | Inactive |

Stability and Degradation

-

Photodegradation : Susceptible to UV-induced decomposition, requiring storage in opaque containers .

Reactivity of Functional Groups

-

Acetylene Group : The C17α ethynyl group remains inert under physiological conditions but can undergo hydrogenation in synthetic modifications .

-

Ketone (C3) : The 3-oxo group participates in metabolic reductions but is generally stable in vitro .

Comparative Reactivity in Progestins

Table 2: Reactivity of this compound vs. Related Compounds

| Compound | Ester Hydrolysis Rate | Metabolic Pathway |

|---|---|---|

| This compound | Rapid (enzymatic) | Hydrolysis → CYP3A4 |

| Norgestimate | Slower (C3 oxime) | Hydrolysis → CYP-mediated |

| Levonorgestrel | N/A | Direct conjugation |

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,14,18-21H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQDJLTYVZAOQX-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314299 | |

| Record name | Levonorgestrel acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13732-69-9, 18290-31-8 | |

| Record name | Levonorgestrel acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13732-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levonorgestrel acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013732699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestrel acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018290318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonorgestrel acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17β)-13-Ethyl-17-ethynyl-3-oxogon-4-en-17-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVONORGESTREL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF642934XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.